2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide
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Overview
Description
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is an organomagnesium compound with the chemical formula C6H11BrO2Mg. It is a white to yellow solid that is stable at room temperature and soluble in ether and diocenitrile, but insoluble in water. This compound is primarily used as a strong alkaline reagent in organic synthesis, particularly in Grignard reactions to form carbon-carbon bonds .
Preparation Methods
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide can be synthesized by reacting 2-(1,3-dioxolan-2-yl) ethyl bromide with metal magnesium. The reaction is typically carried out under anhydrous conditions to prevent the magnesium bromide from reacting with water . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions .
Chemical Reactions Analysis
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is commonly used in Grignard reactions, which involve the formation of carbon-carbon bonds by reacting with various carbonyl compounds. This reaction can be used to synthesize alcohols, ethers, ketones, and other organic compounds . The compound can also undergo substitution reactions, where it reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of various organic compounds through Grignard reactions . In biology and medicine, it is used in the synthesis of bioactive molecules and pharmaceuticals . In industry, it is used in the production of fine chemicals and intermediates for various chemical processes .
Mechanism of Action
The primary mechanism of action of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide involves its role as a nucleophile in Grignard reactions. The compound reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. This reaction is facilitated by the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it more reactive .
Comparison with Similar Compounds
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. its unique structure, which includes a 1,3-dioxolane ring, provides it with distinct reactivity and selectivity in certain reactions . Other similar compounds include 1,3-dioxane-2-ylethylmagnesium bromide and 2-(1,3-dioxolan-2-yl)ethylmagnesium chloride .
Properties
IUPAC Name |
magnesium;2-ethyl-1,3-dioxolane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKSXYWNPQQRGO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCO1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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